molecular formula C8H7N3 B14879667 6-Cyclopropylpyrimidine-4-carbonitrile

6-Cyclopropylpyrimidine-4-carbonitrile

Cat. No.: B14879667
M. Wt: 145.16 g/mol
InChI Key: ZHKAZOATAGLCNB-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrimidine-4-carbonitrile is a pyrimidine derivative featuring a cyclopropyl substituent at the 6-position and a carbonitrile group at the 4-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceutical and agrochemical research due to their versatility in molecular interactions.

Properties

IUPAC Name

6-cyclopropylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAZOATAGLCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of cyclopropylpyrimidine amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrimidine-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Data Applications
This compound 6-cyclopropyl, 4-CN ~294.2 LCMS: m/z 295 [M+H]+ Pharmaceutical intermediate
6-Chloro-4-hydroxypyrimidine 6-Cl, 4-OH 130.53 CAS: 4765-77-9 Lab/industrial synthesis
6-Hydroxy-4-imino-...-3-carbonitrile* 6-OH, 4-imino, 3-CN, 2-(methylthio) Not reported IR: 2250 cm⁻¹ (CN stretch) Electrophilic synthon
6-((Cyclopropylmethyl)amino)-4-carboxylic acid 6-(cyclopropylmethyl)amino, 4-COOH 207.21 (C9H11N3O2) CAS: 1439902-90-5 API intermediate

*Full name: 6-hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile.

Structural and Functional Differences

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-carbonitrile in the target compound increases electrophilicity at the 4-position, facilitating nucleophilic substitutions. In contrast, 6-Chloro-4-hydroxypyrimidine (Cl and OH substituents) exhibits polarity from the hydroxyl group, enhancing solubility in polar solvents .
  • Ring Complexity : The pyrimidopyrimidine derivative () contains a fused bicyclic system, which may confer rigidity and influence binding affinity in biological systems compared to simpler pyrimidines .

Reactivity: The carbonitrile group in this compound is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. Conversely, the carboxylic acid group in 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid allows for salt formation or conjugation reactions . The methylthio group in the pyrimidopyrimidine derivative () can undergo oxidation to sulfoxides or sulfones, expanding its utility in heterocyclic chemistry .

Analytical Data :

  • LCMS/HPLC : The target compound shows a molecular ion at m/z 295 and an HPLC retention time of 0.81 minutes (Condition SQD-FA05), suggesting moderate polarity . Comparable data for analogues are unavailable, but molecular weights (Table 1) infer differences in chromatographic behavior.
  • Spectroscopy : The IR spectrum of the pyrimidopyrimidine derivative confirms the presence of CN (2250 cm⁻¹) and NH/OH groups (3340–3430 cm⁻¹) .

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